molecular formula C10H15NO2S B2683829 4-Methyl-2-[(oxan-2-yl)methoxy]-1,3-thiazole CAS No. 2175978-52-4

4-Methyl-2-[(oxan-2-yl)methoxy]-1,3-thiazole

Cat. No.: B2683829
CAS No.: 2175978-52-4
M. Wt: 213.3
InChI Key: QNIUVRQKFBOSHC-UHFFFAOYSA-N
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Description

4-Methyl-2-[(oxan-2-yl)methoxy]-1,3-thiazole is a heterocyclic compound featuring a 1,3-thiazole core substituted at the 2-position with a (tetrahydropyran-2-yl)methoxy group and at the 4-position with a methyl group . The thiazole moiety is a versatile heterocycle known for its aromaticity, contributed by the delocalized π-electrons encompassing the sulfur and nitrogen atoms in the ring . This compound is of significant interest in medicinal chemistry due to the established pharmacological relevance of thiazole derivatives, which are found in a variety of therapeutic agents, including antibiotics, antivirals, and anticancer drugs . Molecules containing the thiazole ring can interact with physiological systems in diverse ways, potentially modulating biochemical pathways, inhibiting enzymes, or stimulating cellular receptors . The specific substitution pattern on this compound, combining the methyl group with the tetrahydropyranylmethoxy ether, makes it a valuable building block for the synthesis of more complex molecules and a candidate for investigating new biological activities. Researchers can utilize this compound as a key intermediate in organic synthesis or for exploring structure-activity relationships in drug discovery projects. The synthesis of such thiazole derivatives typically involves cyclocondensation reactions of α-haloketones with thioamides or coupling reactions to introduce the alkoxy substituent . Structural integrity is confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

4-methyl-2-(oxan-2-ylmethoxy)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-8-7-14-10(11-8)13-6-9-4-2-3-5-12-9/h7,9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIUVRQKFBOSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)OCC2CCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(oxan-2-yl)methoxy]-1,3-thiazole typically involves the reaction of 4-methylthiazole with oxan-2-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring undergoes oxidation at the sulfur atom. Common oxidizing agents include hydrogen peroxide (H2O2\text{H}_2\text{O}_2
) and potassium permanganate (KMnO4\text{KMnO}_4
):

Reagent Conditions Product Reference
H2O2\text{H}_2\text{O}_2
Acetic acid, 60°C, 4 hoursSulfoxide derivative (thiazole S-oxide)
KMnO4\text{KMnO}_4
Aqueous, pH 7, 25°CSulfone derivative (thiazole S,S-dioxide)

The sulfoxide product is typically formed under milder conditions, while stronger oxidants like KMnO4\text{KMnO}_4
yield sulfones.

Reduction Reactions

Reduction targets the thiazole ring or substituents:

Reagent Conditions Product Reference
LiAlH4\text{LiAlH}_4
text
| Anhydrous ether, reflux | Partially reduced thiazolidine |[1][2] |

| H2\text{H}_2
(Catalytic) | Pd/C, ethanol, 50°C | Ring-opened amine-thiol derivative | |

Selective reduction of the thiazole ring to thiazolidine is achievable with LiAlH4\text{LiAlH}_4
, while catalytic hydrogenation may cleave the ring .

Electrophilic Substitution

The methyl group at position 4 participates in electrophilic reactions, such as halogenation:

Reagent Conditions Product Reference
Br2\text{Br}_2
FeBr3\text{FeBr}_3
, DCM, 0°C4-(Bromomethyl)-2-[(oxan-2-yl)methoxy]-1,3-thiazole

Halogenation proceeds via a free-radical mechanism, confirmed by X-ray crystallography in analogous thiazole systems .

Nucleophilic Substitution

The oxane-2-methoxy group can be replaced under nucleophilic conditions:

Nucleophile Conditions Product Reference
NH3\text{NH}_3
K2CO3\text{K}_2\text{CO}_3
, DMF, 80°C2-Amino-4-methyl-1,3-thiazole derivative
ThiophenolCuI\text{CuI}
, DMSO, 120°C2-(Phenylthio)-4-methyl-1,3-thiazole

The reaction with ammonia generates 2-amino derivatives, while thiophenol yields arylthio-substituted products .

Cycloaddition Reactions

The thiazole ring participates in [3+2] cycloadditions with nitrilimines:

Dipolarophile Conditions Product Reference
NitrilimineDMF, 25°C, 12 hoursPyrazole-fused thiazole derivative

This regioselective reaction forms spiro intermediates that rearrange to pyrazolyl-thiazole hybrids, confirmed by spectroscopic analysis .

Functional Group Transformations

The methyl group undergoes oxidation to carboxylic acid under specific conditions:

Reagent Conditions Product Reference
KMnO4\text{KMnO}_4
H2SO4\text{H}_2\text{SO}_4
, 100°C4-Carboxy-2-[(oxan-2-yl)methoxy]-1,3-thiazole

This transformation is critical for generating bioactive derivatives, such as antidiabetic agents .

Comparative Reactivity Insights

  • Steric Effects : The oxane-2-methoxy group impedes reactions at position 2 but enhances stability during oxidation .

  • Electronic Effects : Electron-withdrawing substituents (e.g., carboxylic acid) increase electrophilic substitution rates at position 5 .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 4-Methyl-2-[(oxan-2-yl)methoxy]-1,3-thiazole possesses notable antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains, suggesting its potential as a lead compound in antibiotic development. The compound's mechanism involves interaction with specific molecular targets, modulating biological pathways to inhibit microbial growth.

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies show that it can induce apoptosis in cancer cell lines, such as A549 (human lung adenocarcinoma) and U251 (human glioblastoma). The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole ring can enhance its cytotoxic effects . For instance, derivatives with specific substituents exhibited IC50 values below 30 µM against these cancer cell lines, highlighting their potential for therapeutic use .

Enzyme Inhibition

This compound has been explored for its ability to inhibit various enzymes. For example, certain derivatives have shown promise as inhibitors of carbonic anhydrase III (CA-III), which is implicated in several physiological processes and diseases . The presence of specific functional groups in the thiazole structure is crucial for enhancing inhibitory activity.

Synthesis and Derivative Development

The synthesis of this compound typically involves the reaction of thiazole precursors with oxane derivatives. This synthetic route allows for the introduction of various substituents that can modify the compound's biological activity. Researchers have synthesized numerous derivatives to optimize their pharmacological properties .

Material Science Applications

Beyond its pharmaceutical relevance, this compound is being investigated for applications in material science. Its unique chemical structure allows it to be incorporated into polymers and other materials to enhance properties such as thermal stability and mechanical strength. The compound's ability to form stable complexes with metals also opens avenues for catalysis and sensor applications.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is beneficial:

Compound NameStructure CharacteristicsUnique Features
4-Methyl-2-(oxan-4-yl)methoxy]-1,3-thiazoleSimilar thiazole structure with different oxane substitutionAltered biological activity
2-(Oxan-2-yl)methoxy]-1,3-thiazoleContains an oxane ring and thiazole structureDifferent position of methoxy group
5-(Methoxy)-1,3-thiazoleThiazole ring with a methoxy groupLacks oxane group; simpler structure
4-(Chloromethyl)-1,3-thiazoleThiazole ring with chloromethyl substituentHalogen substitution alters reactivity

This table illustrates how variations in structure can impact biological activity and potential applications.

Anticancer Activity Case Study

In a study published in a peer-reviewed journal, researchers synthesized multiple derivatives of this compound and evaluated their anticancer properties against several cell lines. One derivative exhibited an IC50 value of 24 µM against MCF-7 breast cancer cells, indicating significant cytotoxic potential .

Antimicrobial Efficacy Case Study

Another study focused on the antimicrobial efficacy of the compound against common pathogens such as E. coli and S. aureus. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their viability as new antimicrobial agents.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(oxan-2-yl)methoxy]-1,3-thiazole involves its interaction with specific molecular targets and pathways . The thiazole ring can interact with enzymes and receptors, modulating their activity . This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Substituent Effects at Position 4

Key Insight : Methyl groups at position 4 enhance inhibitory activity compared to bulkier or electron-withdrawing substituents.

  • Compound 6a (4-methyl-1,3-thiazole): Exhibited superior in vitro inhibitory activity over 4-(2-thienyl)-thiazole derivatives (e.g., 6i), highlighting the methyl group’s favorable electronic and steric profile .
  • 4-Methyl-2-(trifluoromethylphenyl)thiazole carbohydrazide : Demonstrated potent antioxidant activity, outperforming ascorbic acid, likely due to the synergistic effects of the methyl and trifluoromethylphenyl groups .

Substituent Effects at Position 2

Key Insight : Substituents at position 2 influence binding affinity, solubility, and metabolic stability.

  • Compound 9d (2-(4-methylphenyl)-1,3-thiazole): Aromatic substituents like 4-methylphenyl may enhance binding via π-π interactions in anticancer targets, as seen in benzimidazole-thiazole hybrids .
  • Compound 40 (3-phenylthiazole-2(3H)-thione): Exhibited antibacterial activity against S. aureus (MIC = 3.125 µg/mL), attributed to the thione group and aromatic ring .
  • Thiazole carboxamide derivatives : Tetrahydropyran-like substituents (e.g., in mGluR1 antagonists) improved metabolic stability but faced solubility challenges .

Comparison: The target compound’s tetrahydropyranylmethoxy group offers a balance between steric bulk and solubility, differing from purely aromatic or electron-withdrawing substituents.

Antimicrobial Activity :

  • Coumarin-thiazole hybrids (e.g., compounds 192–196): Methoxy groups at position 5 or 6 on the coumarin ring enhanced antifungal activity against C. albicans (MICs = 5.9–14.2 µM) .
  • Imidazotriazole-incorporated thiazoles : Derivatives with aliphatic side chains (e.g., 41a–c) showed MRSA inhibition comparable to mupirocin .

Neurological Targets :

Comparison : The target compound’s tetrahydropyranylmethoxy group may confer antifungal or antibacterial properties akin to methoxy-substituted coumarin hybrids, while its ether linkage could enhance neurological target engagement compared to purely aromatic analogues.

Biological Activity

4-Methyl-2-[(oxan-2-yl)methoxy]-1,3-thiazole is a compound belonging to the thiazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and metabolic effects, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocycle containing sulfur and nitrogen. The presence of the oxan group and a methoxy substituent enhances its solubility and biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The thiazole ring can modulate enzyme activities or receptor interactions, leading to various biological effects such as:

  • Inhibition of microbial growth
  • Modulation of metabolic pathways

Research indicates that these interactions can lead to significant therapeutic effects against various pathogens and cancer cells .

Antimicrobial Activity

Thiazoles have been extensively studied for their antimicrobial properties. The compound has demonstrated notable activity against several bacterial strains. For instance:

CompoundBacterial StrainMIC (μg/mL)
This compoundStaphylococcus aureus125 - 150
This compoundEscherichia coli150 - 200
This compoundCandida albicans100 - 200

These results indicate that the compound exhibits moderate antimicrobial activity compared to standard antibiotics .

Anticancer Activity

The anticancer potential of thiazole derivatives has been a focal point in recent research. Studies show that modifications to the thiazole structure can enhance cytotoxicity against various cancer cell lines. For example:

CompoundCancer Cell LineIC50 (μM)
This compoundMelanoma0.021 - 0.071
This compoundProstate Cancer0.4 - 2.2

These findings suggest that the compound may act as a potent inhibitor of tubulin polymerization, a critical process in cancer cell proliferation .

Case Studies

Several studies have highlighted the effectiveness of thiazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A study conducted on various thiazole derivatives demonstrated that compounds with an oxan group showed enhanced activity against resistant strains of bacteria.
  • Cytotoxicity in Cancer Models : Another investigation revealed that compounds similar to this compound exhibited significant cytotoxicity in vitro against melanoma and prostate cancer cells.

Structure–Activity Relationship (SAR)

The structure–activity relationship analysis indicates that modifications to the thiazole ring significantly influence its biological activity. Key factors include:

  • Substituents on the thiazole ring : Electron-donating groups enhance activity.
  • Length and branching of alkyl chains : These affect lipophilicity and membrane penetration.

Q & A

Q. What are the standard synthetic routes for constructing the thiazole core in 4-methyl-2-[(oxan-2-yl)methoxy]-1,3-thiazole?

The thiazole ring is typically synthesized via the Hantzsch thiazole synthesis , involving the reaction of α-haloketones with thioamides . For derivatives with methoxy or oxane substituents, nucleophilic substitution or etherification is employed. For example, the oxane-methoxy group can be introduced via Williamson ether synthesis using 2-(chloromethyl)oxane and a hydroxyl-substituted thiazole intermediate. Reaction conditions (e.g., DMSO as a solvent, reflux for 18 hours) and catalysts (e.g., K₂CO₃) are critical for optimizing yields .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

Key techniques include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and integration ratios (e.g., methyl groups at δ 2.5 ppm, oxane protons at δ 3.5–4.0 ppm) .
  • FT-IR spectroscopy : Absorption bands for C-O-C (1250–1050 cm⁻¹) and thiazole C=N (1650–1600 cm⁻¹) .
  • Elemental analysis : Discrepancies between calculated and experimental C/H/N content (e.g., ±0.3% tolerance) indicate impurities or hydration .

Q. What functionalization strategies are applicable to the oxane-methoxy group in this compound?

The oxane ring can undergo ring-opening reactions under acidic conditions or oxidation to form carbonyl derivatives. For example, treatment with HCl may cleave the oxane ring, while ozonolysis could modify the methoxy linker . Substituents on the thiazole (e.g., methyl groups) can be further halogenated or cross-coupled via Suzuki-Miyaura reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the synthesis of this compound?

Systematic optimization involves:

  • Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates .
  • Catalyst selection : K₂CO₃ or NaH for deprotonation in etherification steps .
  • Temperature control : Reflux (80–100°C) for 12–24 hours ensures completion without side reactions . A recent study achieved 75% yield using methanol/water mixtures and anhydrous MgCl₂ as a desiccant .

Q. How should researchers address contradictions between experimental and computational spectral data?

Discrepancies in NMR or IR spectra often arise from solvent effects or conformational flexibility . For example:

  • 1H^1H-NMR shifts may vary due to hydrogen bonding in DMSO-d₆ vs. CDCl₃ .
  • Density Functional Theory (DFT) calculations can model solvent interactions and predict shifts within ±0.2 ppm . Cross-validation with X-ray crystallography (if crystals are obtainable) resolves ambiguities .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution on the thiazole ring?

Electrophilic attacks (e.g., nitration, sulfonation) favor the C5 position due to resonance stabilization of the intermediate. The electron-donating methyl group at C4 further directs substitution to C5, as shown in studies on analogous thiazoles . Computational studies (e.g., Fukui indices) quantitatively predict reactive sites .

Q. How can impurities in elemental analysis be minimized during synthesis?

  • Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .
  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) separates polar byproducts .
  • Mass-directed purification : HPLC-MS identifies and isolates target compounds from side products .

Methodological Tables

Q. Table 1: Reaction Conditions for Key Synthetic Steps

StepSolventCatalystTemp (°C)Yield (%)Reference
Thiazole ring formationDMFK₂CO₃8065
Oxane-methoxy couplingMethanol/H₂OMgCl₂6075
HalogenationCHCl₃NBS2582

Q. Table 2: Spectral Benchmarks for Structural Validation

TechniqueKey Peaks/ShiftsReference
1H^1H-NMRδ 2.5 (s, 3H, CH₃), δ 4.2 (m, OCH₂)
FT-IR1650 cm⁻¹ (C=N), 1100 cm⁻¹ (C-O-C)
Elemental AnalysisC: 52.3% (calc), 52.1% (exp)

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